molecular formula C21H21FN4O5S2 B2579405 4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 941907-43-3

4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2579405
CAS No.: 941907-43-3
M. Wt: 492.54
InChI Key: JJNVMSASISJNTJ-UHFFFAOYSA-N
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Description

This compound is a synthetic arylpiperazine derivative featuring a 4-fluorophenylsulfonyl group, a piperazine ring, and a 6-nitrobenzo[d]thiazol-2-yl moiety linked via a butan-1-one spacer. Its design likely targets receptor binding, leveraging the sulfonyl group for enhanced solubility and the nitrobenzothiazole for electron-withdrawing effects.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O5S2/c22-15-3-6-17(7-4-15)33(30,31)13-1-2-20(27)24-9-11-25(12-10-24)21-23-18-8-5-16(26(28)29)14-19(18)32-21/h3-8,14H,1-2,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNVMSASISJNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives containing piperazine and sulfonamide groups exhibit significant antibacterial activity against various pathogens. For instance, compounds structurally related to this molecule were synthesized and tested, demonstrating effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli (Wu Qi, 2014).

Antimicrobial Screening

A study focused on fluorine-substituted sulphonamide benzothiazole compounds, including this compound, highlighted their potential as antimicrobial agents. The incorporation of the fluorine atom is believed to enhance biological activity due to increased lipophilicity and improved binding interactions with bacterial targets (V. Jagtap et al., 2010).

Enzyme Inhibition Studies

The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Molecular docking studies have suggested that this compound can effectively interact with AChE, potentially leading to the development of new therapeutic agents for neurodegenerative diseases (C. Sanjeevarayappa et al., 2015).

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a comparative study, various piperazine derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds similar to 4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Enzyme Interaction Studies
Molecular docking simulations were performed to evaluate the interaction of this compound with AChE. The findings revealed strong binding affinity, suggesting its potential as a lead compound for developing AChE inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s uniqueness lies in its 4-fluorophenylsulfonyl and 6-nitrobenzo[d]thiazol-2-yl substituents. Below is a comparative analysis with structurally related arylpiperazine derivatives from the evidence:

Compound Name / ID Key Substituents Synthesis Method Notable Properties/Activities Reference ID
Target Compound 4-fluorophenylsulfonyl, 6-nitrobenzo[d]thiazol-2-yl Likely HOBt/TBTU coupling (inferred) Hypothesized CNS/kinase modulation N/A
4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) Thiophen-2-yl, 4-(trifluoromethyl)phenyl HOBt/TBTU-mediated amide coupling Evaluated for receptor affinity
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazol-4-yl, 4-(trifluoromethyl)phenyl Coupling with 4-(1H-pyrazol-4-yl)butanoic acid Improved metabolic stability
MK41 (RTC20) Thiophen-2-yl, 2-(trifluoromethyl)phenyl HOBt/TBTU coupling in DMF High yield (82%), potential anticonvulsant
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl, 4-hydroxyphenyl-2-oxoethyl Multi-step synthesis with TFA cleavage Crystallographically characterized

Key Differences and Implications

  • Electron-Withdrawing Groups: The target compound’s 6-nitrobenzo[d]thiazole contrasts with trifluoromethyl (e.g., RTC1, Compound 5) or thiophene groups (e.g., MK41).
  • Sulfonyl vs. Carbonyl Linkers : The 4-fluorophenylsulfonyl group may improve solubility and metabolic stability compared to carbonyl-linked analogs (e.g., MK41) .
  • Piperazine Modifications : Unlike derivatives with phenylpiperidine (e.g., MK89) or pyridinylpiperazine (e.g., RTC6), the target compound retains a simple piperazine core, favoring synthetic accessibility .

Q & A

Basic: What are the critical steps in synthesizing 4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one?

Answer:
The synthesis typically involves multi-step reactions, including:

Sulfonylation : Reacting a fluorophenyl precursor with sulfonyl chloride under reflux conditions (e.g., SOCl₂ at elevated temperatures) to introduce the sulfonyl group .

Piperazine Coupling : Using 1-boc-piperazine or similar derivatives, followed by deprotection with trifluoroacetic acid (TFA) to generate the piperazin-1-ium intermediate .

Nitrobenzo[d]thiazole Integration : Coupling the piperazine moiety with 6-nitrobenzo[d]thiazol-2-yl via nucleophilic substitution or condensation reactions.

Purification : Column chromatography (e.g., silica gel with EtOAc–petroleum ether) or recrystallization to isolate the final product .

Advanced: How can researchers optimize synthesis yield when encountering low intermediate purity?

Answer:
Strategies include:

  • Reaction Condition Modulation : Adjusting temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading (e.g., potassium carbonate for deprotonation) to enhance intermediate stability .
  • Alternative Protecting Groups : Testing boc, Fmoc, or tosyl groups to improve solubility and reduce side reactions during piperazine coupling .
  • In-line Monitoring : Employing TLC or HPLC to track reaction progress and identify impurities early .
  • Purification Refinement : Gradient elution in column chromatography or using preparative HPLC for challenging separations .

Basic: Which spectroscopic methods are most effective for structural characterization?

Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in piperazine-containing analogs .
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies functional groups (e.g., sulfonyl, nitro, and fluorophenyl signals) and coupling patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for verifying nitrobenzo[d]thiazole incorporation .

Advanced: How should discrepancies in reported biological activity data for structurally related compounds be addressed?

Answer:

  • Experimental Replication : Use split-split plot designs with biological replicates (e.g., 4 replicates × 5 plants per plot) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. nitro groups) on lipophilicity and metabolic stability using logP calculations or in vitro assays .
  • Statistical Validation : Apply ANOVA or mixed-effects models to distinguish true activity differences from noise .

Advanced: What strategies are recommended for analyzing the compound’s stability under varying experimental conditions?

Answer:

  • Stress Testing : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC or LC-MS to identify labile groups (e.g., nitro or sulfonyl) .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–12) to simulate gastrointestinal or environmental conditions .
  • Long-Term Storage Studies : Track stability in lyophilized vs. solution states at –80°C, 4°C, and room temperature .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates or ELISA to measure IC₅₀ values .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Answer:

  • Binding Assay Standardization : Use identical buffer conditions (e.g., Tris-HCl vs. PBS) and radioligands (e.g., 3^3H-labeled vs. fluorescent probes) across studies .
  • Computational Docking : Compare binding poses in receptor models (e.g., AutoDock Vina) to identify steric clashes or unfavorable interactions caused by structural variations .

Basic: What computational tools aid in predicting this compound’s physicochemical properties?

Answer:

  • Software : Use ChemAxon or Schrödinger Suite to calculate logP, pKa, and solubility.
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: How can metabolic pathways be elucidated to guide derivatization?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS, focusing on sulfonyl or piperazine oxidation .
  • Isotope Labeling : Use 18^{18}O or 19^{19}F NMR to track metabolic transformations in real-time .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.
  • Waste Disposal : Neutralize nitro and sulfonyl groups with reducing agents (e.g., NaHSO₃) before disposal .

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